molecular formula C24H48O4 B14247535 Tetracos-5-ene-1,2,3,4-tetrol CAS No. 375798-04-2

Tetracos-5-ene-1,2,3,4-tetrol

Cat. No.: B14247535
CAS No.: 375798-04-2
M. Wt: 400.6 g/mol
InChI Key: XABWPSCDPCHHDR-UHFFFAOYSA-N
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Description

Tetracos-5-ene-1,2,3,4-tetrol (CAS: Not explicitly listed in evidence, but structurally related to "(Z)-5-Tetracosene-1,2,3,4-tetraol" ) is a 24-carbon unsaturated aliphatic compound with hydroxyl groups at positions 1–4 and a double bond at position 3.

Properties

CAS No.

375798-04-2

Molecular Formula

C24H48O4

Molecular Weight

400.6 g/mol

IUPAC Name

tetracos-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(26)24(28)23(27)21-25/h19-20,22-28H,2-18,21H2,1H3

InChI Key

XABWPSCDPCHHDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CC(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracos-5-ene-1,2,3,4-tetrol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable long-chain alkene, such as tetracosene.

    Hydroxylation: The double bond at the 5th position is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups.

    Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at the desired positions, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetracos-5-ene-1,2,3,4-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetracosane-1,2,3,4-tetrol.

    Substitution: Formation of tetraethers or tetraesters.

Scientific Research Applications

Tetracos-5-ene-1,2,3,4-tetrol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetracos-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrophobic carbon chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Conduritols (Cyclohex-5-ene-1,2,3,4-tetrols)

Conduritols are cyclohexene-based tetrols with diverse stereochemistry. For example:

  • Conduritol C : A naturally occurring isomer with anti-glycosidase activity .
  • Hydroxymethyl-substituted conduritol (137) : Synthesized via stereoselective methods, featuring a hydroxymethyl group at C5, enhancing polarity compared to unsubstituted conduritols .

Key Differences :

  • Carbon Skeleton : Tetracos-5-ene-1,2,3,4-tetrol has a linear 24-carbon chain, while conduritols are six-membered cyclohexene derivatives.
  • Biological Activity : Conduritols exhibit enzyme inhibition (e.g., α-glycosidase), whereas Tetracos-5-ene-tetrol’s bioactivity remains unstudied but may differ due to its lipid-like structure .
Table 1: Structural Comparison
Compound Carbon Framework Functional Groups Notable Activity
This compound Linear C24, Δ⁵ double bond 4 hydroxyls (1–4) Unknown
Conduritol C Cyclohexene 4 hydroxyls (1–4) α-Glycosidase inhibition
Guggultetrol-18 Linear C18 4 hydroxyls (1–4) Lipid metabolism modulation

Guggultetrols

Guggultetrols, such as D-xylo-octadecane-1,2,3,4-tetrol (C18), are lipid derivatives isolated from Commiphora mukul resin. Their stereochemistry (2S,3S,4R) is critical for biological function, including lipid regulation .

Comparison with Tetracos-5-ene-tetrol :

  • Stereochemistry : Both compounds have hydroxyls at positions 1–4, but Tetracos-5-ene-tetrol’s double bond introduces conformational rigidity absent in saturated guggultetrols .

Biochemical Interactions

  • Enzyme Binding : Cyclohexene tetrols like (2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol form complexes with glycoside hydrolases, as shown in X-ray crystallography studies .

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